molecular formula C24H26N4O4S B5179877 2-nitro-N-(2-phenylethyl)-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline

2-nitro-N-(2-phenylethyl)-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline

Cat. No. B5179877
M. Wt: 466.6 g/mol
InChI Key: HMDLPNNBLXFVMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-nitro-N-(2-phenylethyl)-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline is a chemical compound used in scientific research for its potential therapeutic properties. This compound is also known as N-[2-(2-nitrophenyl)ethyl]-N-(4-(phenylsulfonyl)piperazin-1-yl)-4-phenylaniline.

Mechanism of Action

The mechanism of action of 2-nitro-N-(2-phenylethyl)-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. This compound also activates the JNK pathway, which leads to the activation of caspases and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-nitro-N-(2-phenylethyl)-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline can induce apoptosis in various types of cancer cells, including breast cancer, lung cancer, and leukemia cells. This compound has also been shown to inhibit the growth and migration of cancer cells. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-nitro-N-(2-phenylethyl)-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline in lab experiments is its potential to induce apoptosis in cancer cells, which can be useful for studying the mechanisms of cell death. However, one limitation of using this compound is its potential toxicity, which can affect the viability of normal cells.

Future Directions

For the study of 2-nitro-N-(2-phenylethyl)-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline include investigating its potential as a therapeutic agent for cancer treatment. This compound can be further studied for its ability to inhibit the growth and metastasis of cancer cells. In addition, the potential toxicity of this compound can be further explored to determine its safety for use in humans. Other potential future directions include studying the anti-inflammatory and antioxidant properties of this compound for the treatment of other diseases.

Synthesis Methods

The synthesis method of 2-nitro-N-(2-phenylethyl)-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline involves the reaction of 2-nitro-N-(2-phenylethyl)aniline and 4-(phenylsulfonyl)piperazine in the presence of a suitable catalyst. The reaction yields 2-nitro-N-(2-phenylethyl)-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline as a solid product.

Scientific Research Applications

2-nitro-N-(2-phenylethyl)-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline has been studied for its potential therapeutic properties, including its ability to inhibit the growth of cancer cells. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells through the activation of caspases, which are enzymes that play a key role in the apoptotic process.

properties

IUPAC Name

5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitro-N-(2-phenylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S/c29-28(30)24-12-11-21(19-23(24)25-14-13-20-7-3-1-4-8-20)26-15-17-27(18-16-26)33(31,32)22-9-5-2-6-10-22/h1-12,19,25H,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDLPNNBLXFVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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